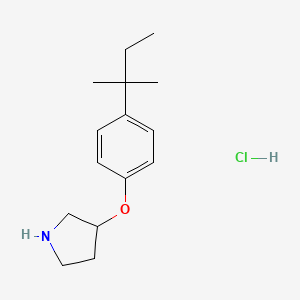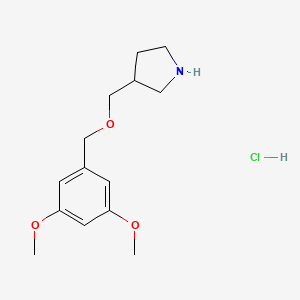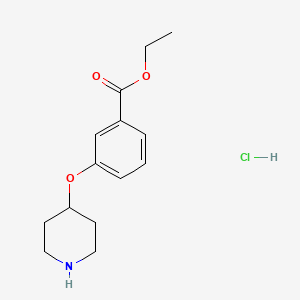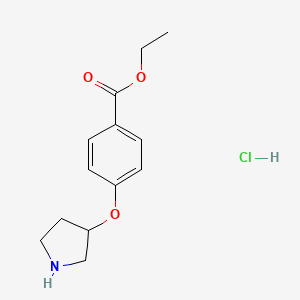![molecular formula C11H14ClF2NO B1397714 3-[(2,6-Difluorobenzyl)oxy]pyrrolidine hydrochloride CAS No. 1219979-20-0](/img/structure/B1397714.png)
3-[(2,6-Difluorobenzyl)oxy]pyrrolidine hydrochloride
Vue d'ensemble
Description
3-[(2,6-Difluorobenzyl)oxy]pyrrolidine hydrochloride, also known as 3-DFBP-HCl, is a synthetic compound that has been used in scientific research for a variety of applications. It is a derivative of the pyrrolidine family of compounds and is characterized by its two fluorine atoms attached to the benzyl group. 3-DFBP-HCl has been used in in vitro and in vivo studies as an antagonist of the 5-HT2A receptor, a serotonin receptor that plays an important role in the regulation of mood and behavior.
Applications De Recherche Scientifique
Synthesis and Characterization
Optical Purity and Synthesis Techniques
The synthesis of optically pure compounds related to pyrrolidine derivatives has been a significant area of interest. For example, optically pure 2-(1-hydroxybenzyl)piperidine and pyrrolidine were prepared using a tandem process involving nucleophilic addition and intramolecular elimination, showcasing the control of stereoselectivity at newly created chiral carbons (Ruano, Alemán, & Cid, 2006).
Hydrogen Bonding and Supramolecular Architectures
The synthesis of novel pyridine-based hydrazone derivatives and their structural stabilization through intra- and intermolecular hydrogen bonds highlight the importance of non-covalent interactions in material architecture. This study provides insights into the potential use of such compounds in materials science (Khalid et al., 2021).
Solid-State Tautomeric Structures
Research into the conformation and tautomeric structure of compounds structurally similar to "3-[(2,6-Difluorobenzyl)oxy]pyrrolidine hydrochloride" in the solid state, as resolved by X-ray crystallography, contributes to our understanding of molecular behavior and properties, which is crucial for drug design and development (Bacsa et al., 2013).
Biological Activity and Material Applications
Antibacterial and Antifungal Activities
The synthesis and biological evaluation of spirocyclic phosphazene derivatives, including their antibacterial and antifungal activities, indicate the potential of pyrrolidine derivatives in developing new antimicrobial agents. These compounds have shown strong affinity against bacteria and yeast strains, demonstrating their relevance in medicinal chemistry (Işıklan et al., 2010).
Synthetic Methodologies and Chemical Reactivity
The development of efficient processes for the synthesis of borylated pyrrolidines via 1,3-dipolar cycloaddition represents an advancement in synthetic organic chemistry, providing new routes for the preparation of functionalized pyrrolidines. These methodologies offer significant contributions to the synthesis of complex molecules and medicinal chemistry (Liashuk et al., 2022).
Soluble Polyimides
The synthesis of soluble polyimides derived from aromatic dianhydrides and diamine monomers containing pyridine and fluorine units showcases the application of pyrrolidine derivatives in material science, particularly in the development of high-performance polymers with excellent solubility and thermal stability (Zhang et al., 2007).
Propriétés
IUPAC Name |
3-[(2,6-difluorophenyl)methoxy]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NO.ClH/c12-10-2-1-3-11(13)9(10)7-15-8-4-5-14-6-8;/h1-3,8,14H,4-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKJDCQRBZDNBKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OCC2=C(C=CC=C2F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2,6-Difluorobenzyl)oxy]pyrrolidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(3,4-Dimethylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1397632.png)

![3-[(4-Isopropyl-3-methylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1397634.png)

![3-{[(2,4-Difluorobenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1397636.png)
![(2S,4S)-4-[2-Bromo-4-(tert-butyl)phenoxy]-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid](/img/structure/B1397638.png)

![3-[2-(sec-Butyl)-4-chlorophenoxy]piperidine hydrochloride](/img/structure/B1397644.png)
![1-[4-(3-Piperidinyloxy)phenyl]-1-ethanone hydrochloride](/img/structure/B1397645.png)

![4-[(2,4-Dichloro-1-naphthyl)oxy]piperidine hydrochloride](/img/structure/B1397649.png)
![3-[(2,4-Dichloro-1-naphthyl)oxy]piperidine hydrochloride](/img/structure/B1397652.png)
![4-[4-(tert-Butyl)-2-chlorophenoxy]piperidine hydrochloride](/img/structure/B1397653.png)
